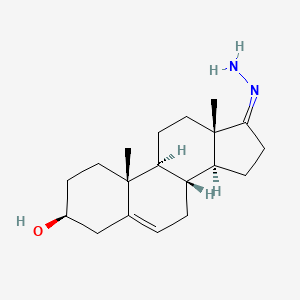

Androstenone Hydrazone

Description

BenchChem offers high-quality Androstenone Hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Androstenone Hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3/b21-17-/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKFUDDFHUANII-BBNBXUPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N/N)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Androstenone from Dehydroepiandrosterone: Principles and Practices

Section 1: Executive Summary & Strategic Analysis

This guide provides an in-depth technical overview for the synthesis of the 16-androstene steroid, 5α-androst-16-en-3-one (Androstenone), from the abundant and economically significant precursor, Dehydroepiandrosterone (DHEA). Androstenone is a mammalian pheromone first identified in boar saliva, and its synthesis is of interest to researchers in chemical ecology, endocrinology, and specialty chemical production.[1]

The conversion of DHEA (3β-hydroxyandrost-5-en-17-one) to Androstenone (5α-androst-16-en-3-one) is a multi-step process that cannot be achieved in a single transformation. The core synthetic challenges involve:

-

Oxidation of the 3β-hydroxyl group to a 3-keto group.

-

Isomerization of the Δ⁵ double bond to the thermodynamically more stable, conjugated Δ⁴ position.

-

Stereoselective reduction of the Δ⁴ double bond to establish the 5α-androstane backbone.

-

Introduction of the Δ¹⁶ double bond from the 17-keto functional group.

This document focuses primarily on the foundational and most critical stage of this pathway: the efficient, one-pot conversion of DHEA into the pivotal intermediate, Androst-4-ene-3,17-dione (Androstenedione). This is accomplished via the classic and highly reliable Oppenauer oxidation , a method that strategically addresses the first two challenges simultaneously. We will then discuss the established principles for the subsequent transformations required to reach the final Androstenone target.

Section 2: The Oppenauer Oxidation: A Cornerstone of Steroid Synthesis

The Oppenauer oxidation is a gentle and highly selective method for oxidizing secondary alcohols to ketones.[2] Named after Rupert Viktor Oppenauer, this reaction is the conceptual opposite of the Meerwein–Ponndorf–Verley (MPV) reduction.[2][3][4] It employs an aluminum alkoxide catalyst, typically aluminum isopropoxide [Al(O-iPr)₃], in the presence of a large excess of a ketone, such as acetone, which serves as the ultimate hydride acceptor.[2][3]

Causality of Experimental Choice: Why Oppenauer for DHEA?

For the transformation of DHEA, the Oppenauer oxidation is not merely an option but a strategically superior choice for several compelling reasons:

-

High Selectivity for Secondary Alcohols: The steroid nucleus of DHEA contains only one alcohol—the secondary 3β-hydroxyl group. The Oppenauer conditions are exceptionally selective for this functionality, leaving the rest of the sensitive steroidal framework, including the 17-keto group, untouched.[2][5]

-

Concurrent Double Bond Isomerization: A key advantage of this method is that the reaction conditions facilitate the migration of the double bond from the isolated Δ⁵ position to the conjugated Δ⁴ position. This occurs because the resulting α,β-unsaturated ketone (Androstenedione) is thermodynamically more stable than the intermediate β,γ-unsaturated ketone. This simultaneous oxidation and isomerization in a single pot significantly improves process efficiency.

-

Mild, Non-Toxic Reagents: Compared to oxidation methods based on heavy metals like chromates, the Oppenauer oxidation uses relatively mild and non-toxic reagents. This aligns with modern principles of green chemistry, reducing hazardous waste and improving safety.[6]

-

Avoidance of Acid-Labile Substrate Degradation: Steroids can be sensitive to strongly acidic or basic conditions. The Oppenauer oxidation proceeds under gentle, non-aqueous conditions, making it ideal for acid-labile substrates.[2]

The Oppenauer Oxidation Mechanism

The reaction proceeds through a well-established, concerted, six-membered cyclic transition state which enables the efficient transfer of a hydride ion.[6]

-

Coordination: The aluminum atom of the aluminum isopropoxide catalyst coordinates with the oxygen of DHEA's 3β-hydroxyl group, forming an aluminum-steroid alkoxide complex.[2][3][6]

-

Complex Formation: This complex then coordinates with the hydride acceptor (acetone), bringing all reactants into close proximity.

-

Hydride Transfer via Cyclic Transition State: A six-membered ring transition state is formed between the steroid's C3-O-Al linkage and the coordinated acetone molecule.[2][5][6] Within this state, a hydride ion (H⁻) is transferred directly from the α-carbon of the alcohol (C3 of DHEA) to the carbonyl carbon of acetone.

-

Product Release: This concerted transfer results in the oxidation of the DHEA alcohol to a ketone and the reduction of acetone to isopropanol. The newly formed ketone, Androstenedione, is released, and the aluminum catalyst is regenerated to continue the cycle. The use of a large excess of acetone shifts the reaction equilibrium decisively toward the product side.[2]

Caption: Figure 1: Catalytic Cycle of the Oppenauer Oxidation.

Section 3: Experimental Protocol: Oppenauer Oxidation of DHEA

This protocol outlines a standard laboratory procedure for the synthesis of Androst-4-ene-3,17-dione from DHEA.

Trustworthiness through Self-Validation: The success of this protocol is validated by continuous monitoring via Thin-Layer Chromatography (TLC) and confirmed by comprehensive spectroscopic analysis of the final product, ensuring its identity and purity against established standards.

Table 1: Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Considerations |

| Dehydroepiandrosterone (DHEA) | C₁₉H₂₈O₂ | 288.42 | 53-43-0 | Starting material; ensure purity >98%. |

| Aluminum isopropoxide | C₉H₂₁AlO₃ | 204.25 | 555-31-7 | Catalyst; highly moisture-sensitive. |

| Toluene, Anhydrous | C₇H₈ | 92.14 | 108-88-3 | Reaction solvent; must be dry. |

| Acetone, Anhydrous | C₃H₆O | 58.08 | 67-64-1 | Hydride acceptor/solvent; must be dry. |

| Hydrochloric Acid (2M) | HCl | 36.46 | 7647-01-0 | For reaction quenching and work-up. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent. |

| Sodium Sulfate, Anhydrous | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent for organic phase. |

| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Recrystallization solvent. |

| TLC Plates (Silica gel 60 F₂₅₄) | - | - | - | For reaction monitoring. |

Step-by-Step Methodology

Caption: Figure 2: Experimental Workflow.

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Ensure all glassware is oven-dried and the system is assembled under a nitrogen atmosphere to maintain anhydrous conditions.

-

Reagent Charging: To the flask, add Dehydroepiandrosterone (5.0 g, 17.3 mmol) and 100 mL of anhydrous toluene. Stir the mixture to dissolve the steroid. Add aluminum isopropoxide (2.5 g, 12.2 mmol).

-

Reaction Execution: Gently heat the mixture to reflux using a heating mantle. Through the dropping funnel, add a solution of 25 mL of anhydrous acetone in 50 mL of anhydrous toluene over a period of 30 minutes.

-

Monitoring: Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material (DHEA) should show a higher polarity (lower Rf) than the less polar product (Androstenedione). The reaction is complete upon the disappearance of the DHEA spot.

-

Work-up: After completion, cool the reaction mixture to room temperature. Cautiously add 50 mL of 2M hydrochloric acid to quench the reaction and decompose the aluminum complexes. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers and wash successively with water (2 x 50 mL) and saturated brine solution (1 x 50 mL).

-

Drying and Solvent Removal: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: Recrystallize the crude Androstenedione from 95% ethanol to obtain a pure, crystalline product. Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Product Characterization

Confirm the identity and purity of the synthesized Androstenedione using the following methods.

Table 2: Comparative Spectroscopic Data

| Analysis Type | Dehydroepiandrosterone (Starting Material) | Androst-4-ene-3,17-dione (Product) | Rationale for Change |

| IR (cm⁻¹) | ~3400 (broad, O-H stretch), ~1735 (C=O, C17 ketone), ~1665 (C=C, alkene) | ~1740 (C=O, C17 ketone), ~1660 (C=O, conjugated C3 ketone), ~1615 (C=C) | Disappearance of the broad O-H stretch. Appearance of a new conjugated ketone signal and shift in the C=C stretch. |

| ¹H NMR (δ, ppm) | ~5.35 (m, 1H, C6-H), ~3.5 (m, 1H, C3-H) | ~5.7 (s, 1H, C4-H) | Disappearance of the C3 proton signal. Appearance of a new vinyl proton signal at C4, characteristic of the Δ⁴-3-keto system. |

| ¹³C NMR (δ, ppm) | ~71 (C3-OH), ~141 (C5), ~121 (C6) | ~200 (C3=O), ~171 (C5), ~124 (C4) | Shift of C3 from ~71 ppm (C-O) to ~200 ppm (C=O). Characteristic shifts for the C4 and C5 carbons of the enone system. |

| Mass Spec (m/z) | 288.2 (M⁺) | 286.2 (M⁺) | A decrease of 2 mass units, consistent with the loss of two hydrogen atoms during oxidation. |

(Note: Exact spectroscopic values may vary slightly based on solvent and instrument.)

Section 4: Pathway to Androstenone: Subsequent Transformations

With pure Androstenedione in hand, the subsequent steps to reach Androstenone are conceptually straightforward but require careful execution and specialized techniques.

Caption: Figure 3: Overall Synthetic Pathway.

Step 3: Reduction of the Δ⁴-Double Bond

-

Objective: To stereoselectively reduce the conjugated double bond of Androstenedione to form 5α-Androstanedione.

-

Principle: Catalytic hydrogenation is the method of choice. The reaction is typically performed using hydrogen gas (H₂) over a heterogeneous catalyst such as palladium on carbon (Pd/C). The stereochemical outcome (favoring the 5α isomer) is influenced by the steric hindrance of the C19 angular methyl group, which directs the hydrogen addition to the α-face of the steroid.

Step 4: Introduction of the Δ¹⁶-Double Bond

-

Objective: To convert the 17-keto group of 5α-Androstanedione into the C16-C17 double bond of Androstenone.

-

Principle: This transformation is the most synthetically challenging step. While biosynthesis utilizes the lyase activity of the CYP17A1 enzyme to form a related precursor, chemical methods require converting the ketone into a suitable leaving group.[7][8] A plausible, though advanced, chemical route involves:

-

Hydrazone Formation: Reaction of the 17-ketone with a hydrazine derivative (e.g., tosylhydrazine).

-

Shapiro Reaction: Treatment of the resulting tosylhydrazone with a strong base (e.g., an organolithium reagent) generates a vinyllithium intermediate which, upon quenching, yields the desired Δ¹⁶-olefin. This method provides a regioselective route to the less substituted double bond.

-

Section 5: Conclusion and Future Perspectives

The synthesis of Androstenone from DHEA is a multi-step endeavor where the Oppenauer oxidation serves as a robust and efficient cornerstone, reliably producing the key intermediate, Androstenedione. This guide provides a detailed, field-proven protocol for this critical transformation, grounded in a clear understanding of the reaction mechanism and strategic advantages. While the subsequent steps toward Androstenone require more advanced synthetic methodologies, the principles outlined provide a clear roadmap for researchers.

Looking forward, the field of steroid synthesis is increasingly leveraging biocatalysis. The use of engineered enzymes, such as specific P450 hydroxylases or ketoreductases, offers the potential for even greater selectivity and milder reaction conditions, potentially enabling novel and more direct pathways from DHEA and related precursors to complex targets like Androstenone.[9][10][11]

Section 6: References

-

Allen. (n.d.). Oppenauer Oxidation: Definition, Mechanism, & Applications. Allen. [Link]

-

Wikipedia. (2023). Oppenauer oxidation. In Wikipedia. [Link]

-

BYJU'S. (n.d.). Oppenauer Oxidation Mechanism. BYJU'S. [Link]

-

Labrie, F. (2015). Dehydroepiandrosterone and androstenedione (Chapter 20) - Testosterone. Cambridge University Press.

-

Vedantu. (n.d.). What is Oppenauer Oxidation?. Vedantu. [Link]

-

CUTM Courseware. (n.d.). Oppenauer-oxidation-and-Dakin-reaction.pdf. [Link]

-

Haning, R. V., et al. (1991). The metabolism of dehydroepiandrosterone sulfate and dehydroepiandrosterone. The Journal of Steroid Biochemistry and Molecular Biology, 38(4), 485-491.

-

Łyczko, P., et al. (2021). The catalytic activity of mycelial fungi towards 7-oxo-DHEA – an endogenous derivative of steroidal hormone dehydroepiandrosterone. Scientific Reports, 11(1), 1-12.

-

Schmidt, M., et al. (2001). Conversion of dehydroepiandrosterone to downstream steroid hormones in macrophages. The Journal of Endocrinology, 168(1), 161-169.

-

Hammer, F., et al. (2005). No Evidence for Hepatic Conversion of Dehydroepiandrosterone (DHEA) Sulfate to DHEA: In Vivo and in Vitro Studies. The Journal of Clinical Endocrinology & Metabolism, 90(6), 3600–3605.

-

Ko, Y. H., et al. (2022). Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application. International Journal of Molecular Sciences, 23(19), 11843.

-

Wikipedia. (2023). Androstenone. In Wikipedia. [Link]

-

Wang, J., et al. (2024). Modification Strategy of Two-Step Ordered Selective Hydroxylation of DHEA Catalyzed by CYP-cl3. Journal of Agricultural and Food Chemistry.

-

ResearchGate. (n.d.). Overall catalytic effect of the transformation of DHEA and an equimolar.... [Link]

-

Wang, Z., et al. (2024). Computational Redesign and Mechanistic Insights into P450BM3 Enable Regioselective C–H Hydroxylation of Structurally Diverse Steroids. ACS Catalysis.

-

Kumar, V., et al. (2022). Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). Cells, 11(23), 3837.

-

Kumar, V., et al. (2022). Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). Cells, 11(23), 3837.

-

Wikipedia. (2024). Dehydroepiandrosterone. In Wikipedia. [Link]

Sources

- 1. Androstenone - Wikipedia [en.wikipedia.org]

- 2. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. mmccollege.ac.in [mmccollege.ac.in]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Oppenauer Oxidation: Definition, Mechanism, & Applications [allen.in]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction … [ouci.dntb.gov.ua]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and History of Steroidal Hydrazones: From Chemical Curiosities to Potent Pharmacophores

Authored by a Senior Application Scientist

Abstract

The conjugation of a steroid nucleus with a hydrazone moiety represents a fascinating and highly productive chapter in medicinal chemistry. This guide provides an in-depth exploration of the discovery and historical development of steroidal hydrazones. We will trace their origins from fundamental organic chemistry principles to their emergence as a versatile class of compounds with a broad spectrum of biological activities. This document details the evolution of their synthesis, the rationale behind their design, and the key discoveries that have cemented their importance in modern drug development. It is intended for researchers, scientists, and professionals in the field who seek a comprehensive understanding of the scientific journey of these remarkable molecules.

Table of Contents

-

Introduction: The Convergence of Two Privileged Scaffolds

-

The Historical Context: Early Steroid and Hydrazone Chemistry

-

The Dawn of Steroidal Hydrazones: Initial Syntheses and Discoveries

-

Evolution of Synthetic Methodologies

-

Pharmacological Awakening: Unveiling Biological Activities

-

5.1 Anticancer Properties

-

5.2 Anti-inflammatory and Analgesic Effects

-

5.3 Other Therapeutic Areas

-

-

References

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple biological targets. The steroid nucleus, a tetracyclic hydrocarbon structure, is a quintessential example, forming the basis of hormones, vitamins, and a vast array of therapeutic agents. Similarly, the hydrazone functional group (-C=N-NH-) is a versatile pharmacophore known for its ability to form stable complexes and participate in various biological interactions.

The fusion of these two entities gives rise to steroidal hydrazones, a class of hybrid molecules that has captivated chemists and pharmacologists for decades. The initial impetus for their creation was rooted in the desire to modify the properties of natural steroids—to alter their solubility, enhance their activity, or direct them to new biological targets. This guide chronicles the scientific narrative of these compounds, from their first synthesis to their current status as promising leads in drug discovery.

The Historical Context: Early Steroid and Hydrazone Chemistry

The story of steroidal hydrazones begins with the independent histories of their constituent parts. Steroid chemistry flourished in the early 20th century with the isolation and structural elucidation of cholesterol and various hormones like testosterone and progesterone. This era was marked by intense efforts to synthesize and modify these complex natural products.

Parallel to this, the chemistry of hydrazones was being established. In 1883, Theodor Curtius first prepared hydrazine, and soon after, chemists began exploring its reactions with aldehydes and ketones to form hydrazones. These reactions were initially of interest for their utility in the characterization and purification of carbonyl compounds. The stability and crystallinity of hydrazones made them ideal derivatives for identifying their parent aldehydes and ketones.

The Dawn of Steroidal Hydrazones: Initial Syntheses and Discoveries

The first steroidal hydrazones were likely synthesized as a means of chemical characterization. The carbonyl groups present at various positions of the steroid nucleus (e.g., C3, C17, C20) were natural targets for reaction with hydrazine and its derivatives. Early work in the mid-20th century saw the preparation of simple hydrazones of steroidal ketones. These initial compounds were primarily tools for organic chemists and were not immediately investigated for their biological potential.

A pivotal moment in the history of this class of compounds was the work of D.J. Collins and his team, who explored the chemistry of these molecules in detail. Their research laid the groundwork for understanding the reactivity and stereochemistry of steroidal hydrazones, which would be crucial for later drug design efforts.

Evolution of Synthetic Methodologies

The synthesis of steroidal hydrazones is typically straightforward, relying on the condensation reaction between a steroidal ketone and a hydrazine derivative.

Core Synthetic Protocol: General Condensation Reaction

This protocol describes the fundamental method for synthesizing a steroidal hydrazone.

Objective: To synthesize a hydrazone derivative from a steroidal ketone.

Materials:

-

Steroidal ketone (e.g., cholest-4-en-3-one)

-

Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

-

Solvent (e.g., ethanol, methanol)

-

Catalyst (e.g., acetic acid)

Procedure:

-

Dissolve the steroidal ketone in a suitable volume of the chosen solvent (e.g., ethanol) in a round-bottom flask.

-

Add a slight molar excess (1.1 to 1.2 equivalents) of the hydrazine derivative to the solution.

-

Add a catalytic amount of acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack. The acid catalyst facilitates the reaction, which might otherwise be slow.

-

Reflux the reaction mixture for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature. The product often crystallizes or precipitates from the solution.

-

Collect the solid product by filtration, wash it with a small amount of cold solvent to remove impurities, and dry it under vacuum.

-

Recrystallization from a suitable solvent system can be performed for further purification.

Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. The disappearance of the ketone peak and the appearance of a C=N peak in the IR spectrum (typically around 1620-1690 cm⁻¹) are indicative of hydrazone formation. ¹H and ¹³C NMR spectroscopy are used to confirm the full structure, and mass spectrometry provides the molecular weight of the final product.

The diagram below illustrates this fundamental synthetic workflow.

Caption: General workflow for the synthesis of steroidal hydrazones.

Over the years, this basic protocol has been refined. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. Furthermore, the development of new hydrazine reagents has allowed for the introduction of a wide array of substituents, enabling the fine-tuning of the pharmacological properties of the resulting steroidal hydrazones.

Pharmacological Awakening: Unveiling Biological Activities

The true potential of steroidal hydrazones began to be realized when researchers started to systematically investigate their biological effects. The introduction of the hydrazone moiety was found to dramatically alter the activity of the parent steroid, often leading to novel pharmacological profiles.

Anticancer Properties

A significant area of research has been the development of steroidal hydrazones as anticancer agents. The rationale behind this approach is twofold: the steroid scaffold can act as a delivery vehicle, targeting hormone receptors that are often overexpressed in cancer cells (e.g., estrogen receptors in breast cancer), while the hydrazone group can confer cytotoxic activity.

Numerous studies have reported on the synthesis and in vitro cytotoxic evaluation of steroidal hydrazones against various human cancer cell lines. For example, derivatives of androstane and estrane have shown promising activity against breast (MCF-7), prostate (PC-3), and lung (A549) cancer cell lines.

Table 1: Selected Steroidal Hydrazones and their Anticancer Activity

| Steroid Scaffold | Hydrazone Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Androst-4-en-3-one | 4-Nitrophenylhydrazine | MCF-7 | 5.2 | |

| Estrone | 2,4-Dinitrophenylhydrazine | PC-3 | 8.1 | |

| Pregnenolone | Isonicotinoylhydrazine | A549 | 12.5 |

The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. The diagram below represents a simplified signaling pathway for apoptosis induction, a common mechanism for these compounds.

Caption: Simplified pathway of apoptosis induction by steroidal hydrazones.

Anti-inflammatory and Analgesic Effects

Another significant area of investigation has been the anti-inflammatory and analgesic properties of steroidal hydrazones. Certain derivatives have shown potent activity, in some cases exceeding that of standard drugs like indomethacin. The mechanism is thought to involve the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes.

Other Therapeutic Areas

The versatility of the steroidal hydrazone scaffold has led to its exploration in a wide range of other therapeutic areas, including:

-

Antimicrobial Activity: Some compounds have demonstrated activity against various bacterial and fungal strains.

-

Anticonvulsant Activity: Neurologically active steroidal hydrazones have been synthesized and evaluated for their potential in treating epilepsy.

-

Cardiotonic Activity: Modifications of the steroid nucleus with specific hydrazone side chains have yielded compounds with positive inotropic effects on the heart.

Conclusion and Future Perspectives

The journey of steroidal hydrazones from simple chemical derivatives to a diverse class of pharmacologically active agents is a testament to the power of medicinal chemistry. The historical development of these compounds demonstrates a classic pattern in drug discovery: the modification of a known scaffold to unlock new biological properties.

The future of steroidal hydrazone research is bright. Advances in synthetic chemistry will continue to provide novel derivatives with enhanced potency and selectivity. A deeper understanding of their mechanisms of action, aided by modern computational and biological techniques, will allow for more rational drug design. As our knowledge of complex diseases grows, the unique properties of the steroidal hydrazone scaffold will undoubtedly be harnessed to develop the next generation of targeted therapeutics.

References

-

Title: Synthesis, characterization, and in vitro cytotoxic activity of some new steroidal hydrazones Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis and cytotoxic evaluation of some new androstane-based hydrazones Source: Steroids URL: [Link]

-

Title: Synthesis and biological evaluation of novel pregnenolone C-21-hydrazone derivatives as potential anticancer agents Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Androstenone hydrazone molecular formula and weight

An In-depth Technical Guide to Androstenone Hydrazone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of Androstenone Hydrazone (CAS No: 63015-10-1), a significant steroid derivative. Intended for researchers, chemists, and professionals in drug development, this document details the molecule's fundamental physicochemical properties, including its molecular formula and weight. It offers an in-depth exploration of its synthesis via condensation reaction, complete with a detailed laboratory protocol and mechanistic insights. Furthermore, the guide outlines the analytical techniques essential for its structural confirmation, such as IR, NMR, and Mass Spectrometry. Finally, it discusses its key applications, most notably as a critical intermediate in the synthesis of pharmaceuticals like Abiraterone Acetate and its potential in anticancer and pheromone research.

Introduction: A Molecule of Hybrid Vigor

In the landscape of medicinal and organic chemistry, the strategic combination of distinct chemical moieties often yields derivatives with enhanced or entirely new functionalities. Androstenone hydrazone is a prime example of such a hybrid molecule, integrating the rigid, biologically relevant steroid nucleus of androstenone with the versatile and reactive hydrazone functional group.

-

The Androstane Core : Androstenone itself is a steroid that functions as a pheromone in various species.[1] Its core structure, the four-ring androstane system, is the backbone for numerous essential hormones, including testosterone and estradiol, making it a privileged scaffold in drug design.

-

The Hydrazone Moiety : The hydrazone functional group (R₁R₂C=N−NH₂) is formed by the condensation of a ketone or aldehyde with hydrazine.[1] This moiety is of significant interest in pharmaceutical research due to its presence in compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[1][2]

The resulting androstenone hydrazone is a stable, crystalline solid that serves not only as a subject of academic interest but also as a pivotal building block in modern pharmaceutical manufacturing.[3][4]

Molecular Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for any laboratory or development work. Androstenone hydrazone is unambiguously identified by its molecular formula, weight, and unique structural identifiers.

Molecular Formula and Weight

The fundamental identity of androstenone hydrazone is defined by its elemental composition and corresponding molecular mass.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₀N₂O | [1][5][6][7] |

| Molecular Weight | 302.5 g/mol | [1][5][6] |

| Monoisotopic Mass | 302.235813585 Da | [5][6] |

Structural and Chemical Identifiers

For database searching, regulatory filing, and unambiguous communication, a variety of chemical identifiers are used.

| Identifier | Value | Source(s) |

| CAS Number | 63015-10-1 | [1][5][8] |

| IUPAC Name | (3S,8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol | [1][6] |

| Canonical SMILES | CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C | [1][5] |

| InChI Key | WTKFUDDFHUANII-NVQGGFDLSA-N | [5] |

Physical Characteristics

| Property | Value | Source(s) |

| Appearance | White to Off-white powder | [4] |

| Melting Point | 242-244 °C | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone. Almost insoluble in water. | [4][5] |

| Storage | Store in a cool, dry, well-closed container at 2°C - 8°C. | [4][7] |

Synthesis of Androstenone Hydrazone: A Mechanistic Approach

The most common and efficient synthesis of androstenone hydrazone is achieved through the direct condensation of an androstenone precursor with hydrazine.[1] This reaction is a classic example of nucleophilic addition-elimination at a carbonyl carbon.

Reaction Principle and Mechanism

The synthesis relies on the nucleophilic nature of the terminal nitrogen atom in hydrazine attacking the electrophilic carbonyl carbon (C-17) of the steroid. This is followed by dehydration to form the stable C=N double bond of the hydrazone. The reaction is typically catalyzed by acid, although it can often proceed with just heat.

Sources

- 1. Buy Androstenone Hydrazone | 63015-10-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Androstenone Hydrazone CAS 63015-10-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Raw Powder Androsterone Hydrazone CAS 63015-10-1 [hsppharma.com]

- 5. guidechem.com [guidechem.com]

- 6. Androstenone Hydrazone | C19H30N2O | CID 22853289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. Androstenone hydrazone | 63015-10-1 [chemicalbook.com]

The Androstenone Biosynthesis Pathway in Mammals: A Technical Guide for Researchers

Abstract

Androstenone (5α-androst-16-en-3-one) is a 16-androstene steroid, first identified as a mammalian pheromone in male pigs where it plays a crucial role in signaling sexual maturity and inducing mating behavior in receptive females.[1][2] Beyond its well-established role in swine, its biosynthesis and potential functions in other mammals, including humans, are areas of active research. This guide provides an in-depth examination of the androstenone biosynthetic pathway, detailing the key enzymatic steps, regulatory mechanisms, and field-proven methodologies for its study. It is intended for researchers in steroid biochemistry, endocrinology, and drug development seeking a comprehensive technical understanding of this specialized metabolic route.

Introduction: The Steroidogenic Origin of a Pheromone

All steroid hormones are derived from cholesterol through a series of enzymatic modifications. The synthesis of androstenone is not a separate, isolated pathway but rather a branch of the general steroidogenic pathway that produces androgens like testosterone.[3][4] It occurs primarily in the Leydig cells of the testes, though contributions from the adrenal glands and peripheral tissues are also recognized.[2][5] The pathway is initiated by the same upstream steps as androgen synthesis but diverges at a critical enzymatic juncture, leading to the formation of C19 16-androstene steroids instead of the more common C19 androgens.

The regulation of this pathway is intricately linked to the hypothalamic-pituitary-gonadal (HPG) axis. Luteinizing hormone (LH) from the pituitary gland is the primary tropic stimulator of Leydig cell steroidogenesis, including the production of androstenone precursors.[2][6][7] Understanding this pathway is critical not only for animal husbandry but also for exploring the broader roles of 16-androstene steroids in mammalian physiology and behavior.

The Core Biosynthetic Pathway: From Cholesterol to Androstenone

The synthesis of androstenone from cholesterol involves a series of enzymatic reactions located in both the mitochondria and the endoplasmic reticulum of steroidogenic cells. The pathway can be conceptualized as two major phases: the initial formation of the key precursor, pregnenolone, followed by the specialized reactions that generate the 16-ene bond characteristic of androstenone.

Phase 1: Pregnenolone Formation

This initial phase is common to the synthesis of all steroid hormones.

-

Cholesterol Transport: Cholesterol is transported from cellular stores into the inner mitochondrial membrane.

-

Side-Chain Cleavage: The enzyme Cytochrome P450 side-chain cleavage (CYP11A1) , also known as desmolase, catalyzes the conversion of cholesterol to pregnenolone . This is the rate-limiting step in overall steroidogenesis.[8]

Phase 2: The 16-Androstene Branch

The pathway diverges from conventional androgen synthesis at pregnenolone. The key enzymatic system responsible is the andien-β-synthase system .[2][9]

-

Formation of 5,16-Androstadien-3β-ol (Androstadienol): The enzyme Cytochrome P450 17A1 (CYP17A1) is a bifunctional enzyme with both 17α-hydroxylase and 17,20-lyase activities.[10][11] However, for the synthesis of 16-androstenes, CYP17A1 exhibits a third, distinct activity, termed andien-β-synthase activity .[9][12][13] This activity, in concert with cofactors Cytochrome b5 (CYB5A) and Cytochrome P450 oxidoreductase (POR) , directly converts pregnenolone to 5,16-androstadien-3β-ol (androstadienol) .[2][9][12]

-

Causality Insight: The presence and interaction of CYB5A with CYP17A1 is a critical determinant that favors the 16-ene pathway over the conventional androgen pathway.[14] CYB5A acts as an allosteric effector, modulating the catalytic activity of CYP17A1 to specifically produce androstadienol from pregnenolone, bypassing the typical 17-hydroxylated intermediates of androgen synthesis.[9][12][13]

-

-

Conversion to 5,16-Androstadien-3-one (Androstadienone): The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) converts androstadienol to 5,16-androstadien-3-one (androstadienone) .[3][9][15] This enzyme is crucial for the formation of all biologically active steroid hormones, as it catalyzes the conversion of Δ5-3β-hydroxy steroids to the Δ4-3-keto configuration.[15][16]

-

Final Reduction to Androstenone: The final step is the saturation of the double bond at the 5-position. The enzyme 5α-reductase (SRD5A) reduces androstadienone to yield the final product, 5α-androst-16-en-3-one (androstenone) .[1][3][9]

The following diagram illustrates the core biosynthetic pathway.

Caption: Core Androstenone Biosynthesis Pathway.

Regulation and Metabolism

The production of androstenone is not static; it is tightly regulated by hormonal signals and its clearance is managed by metabolic processes, primarily in the liver.

Hormonal Regulation

As part of testicular steroidogenesis, androstenone synthesis is primarily driven by LH.[5][6] LH binds to its receptor on Leydig cells, activating a cAMP-mediated signaling cascade that upregulates the expression and activity of steroidogenic enzymes, including CYP11A1 and CYP17A1.[7] Furthermore, local paracrine and autocrine factors within the testis can modulate Leydig cell function.[6][17] Androgens themselves can exert negative feedback on steroidogenic gene expression, creating a local regulatory loop.[7][17]

Hepatic Metabolism and Clearance

Once synthesized and released into circulation, androstenone is metabolized mainly in the liver to facilitate its excretion.[18][19] This is a two-phase process:

-

Phase I Metabolism: Androstenone is reduced by aldo-keto reductases and hydroxysteroid dehydrogenases (HSDs) to more polar metabolites, primarily 3α-androstenol and 3β-androstenol.[18]

-

Phase II Metabolism: These hydroxylated metabolites, as well as androstenone itself, are made more water-soluble through conjugation.[18] The primary conjugation reactions are sulfonation, catalyzed by sulfotransferases (especially SULT2A1 ), and glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[18][20][21] Sulfoconjugation appears to be a particularly important pathway for androstenone clearance.[20][22]

Methodologies for Studying Androstenone Biosynthesis

Investigating the androstenone pathway requires a combination of in vitro assays to characterize enzyme function and advanced analytical techniques for sensitive quantification.

Experimental Protocols

The human H295R adrenocortical carcinoma cell line is a widely accepted in vitro model because it expresses all the key enzymes required for steroidogenesis, including those in the androstenone pathway.[23][24] This protocol allows for the assessment of test compounds on the overall production of steroids.

Objective: To screen for compounds that modulate androstenone production.

Methodology:

-

Cell Culture: Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) in 24-well plates until they reach approximately 80% confluency.

-

Starvation: Replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cells and reduce basal steroid production.

-

Exposure: Replace the serum-free medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control stimulant (e.g., forskolin, which activates cAMP signaling).[23]

-

Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Collect the cell culture medium from each well. Centrifuge to remove any cellular debris and transfer the supernatant to a clean tube.

-

Extraction: Perform a liquid-liquid or solid-phase extraction on the medium to isolate the steroids.

-

Analysis: Analyze the extracted steroids using LC-MS/MS or GC-MS for quantification of androstenone and its precursors (See Protocol 2).

-

Data Normalization: Normalize steroid concentrations to the amount of protein in each well to account for variations in cell number.

Self-Validation & Causality: The inclusion of a vehicle control establishes the baseline, while forskolin confirms the cells' steroidogenic responsiveness. A dose-response curve for the test compound allows for the determination of potency (e.g., EC50 or IC50). Analyzing multiple steroids in the pathway can help pinpoint the specific enzyme being affected. For instance, an increase in pregnenolone with a concomitant decrease in androstenone would suggest inhibition of a downstream enzyme like CYP17A1.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the quantification of volatile steroids like androstenone due to its high sensitivity and specificity.[25][26]

Objective: To accurately quantify androstenone concentrations in biological matrices (e.g., plasma, tissue homogenates, cell culture media).

Methodology:

-

Sample Preparation: To 1 mL of sample, add an internal standard (e.g., deuterated androstenone) to correct for extraction losses.

-

Extraction: Perform a liquid-liquid extraction using a non-polar solvent like diethyl ether or hexane. Vortex vigorously and centrifuge to separate the phases. Collect the organic (upper) phase. Repeat the extraction twice.

-

Drying: Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas.

-

Derivatization (Optional but Recommended): While androstenone can be analyzed directly, derivatization of the keto group to an oxime (e.g., using hydroxylamine hydrochloride) can improve chromatographic peak shape and sensitivity.

-

GC-MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate).

-

Inject 1 µL of the sample into the GC-MS system.[27]

-

Gas Chromatograph Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., start at 150°C, ramp to 280°C) to separate the steroids.

-

Mass Spectrometer Conditions: Operate in electron impact (EI) ionization mode.[27] Use Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring at least three characteristic ions for both androstenone and the internal standard to ensure accurate identification and quantification.[25]

-

-

Quantification: Create a calibration curve using known concentrations of pure androstenone standard. Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[25]

Self-Validation & Causality: The use of a stable isotope-labeled internal standard is critical for trustworthy quantification, as it co-elutes with the analyte and experiences identical extraction and ionization effects. Monitoring multiple ions and their relative ratios confirms the identity of the compound, preventing misidentification from matrix interferences.

Data Presentation

Quantitative data from these experiments should be summarized for clarity.

Table 1: Comparison of Analytical Methods for Androstenone Quantification

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |

| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by mass | Antibody-antigen binding |

| Specificity | Very High | Very High | Moderate to High (potential cross-reactivity) |

| Sensitivity (LOD) | Low pg/mL | Low pg/mL | High pg/mL to low ng/mL |

| Throughput | Moderate | High | Very High |

| Sample Prep | More complex (extraction, derivatization) | Simpler (extraction) | Minimal (dilution) |

| Primary Use | Definitive quantification, structural confirmation | High-throughput screening, quantification | Rapid screening, large sample sets |

Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating a potential inhibitor of androstenone biosynthesis.

Caption: Workflow for Screening Androstenone Biosynthesis Inhibitors.

Conclusion and Future Directions

The biosynthesis of androstenone represents a fascinating and specialized branch of mammalian steroidogenesis. The pathway is defined by the unique andien-β-synthase activity of the CYP17A1-CYB5A-POR complex, which diverts pregnenolone toward the production of 16-androstene steroids. Its production is under the control of the HPG axis, and its clearance is efficiently managed by hepatic metabolism.

For researchers and drug development professionals, understanding this pathway offers opportunities to develop modulators of 16-androstene production. Future research will likely focus on further elucidating the precise regulatory mechanisms that determine the flux between the conventional androgen and 16-androstene pathways, as well as exploring the physiological roles of androstenone and its metabolites in species beyond swine, including their potential as neurosteroids or signaling molecules in humans. The robust methodologies outlined in this guide provide the necessary tools to pursue these exciting avenues of investigation.

References

-

Androstenone - Wikipedia. Wikipedia. [Link]

-

Testicular steroidogenesis and its regulation. Reproduction Nutrition Development. [Link]

-

Endocrine, paracrine and autocrine regulation of testicular steroidogenesis. PubMed. [Link]

-

[Regulation of testicular steroidogenesis by nitric oxide]. PubMed. [Link]

-

Testicular steroidogenesis is locally regulated by androgen via suppression of Nur77. PubMed. [Link]

-

Hormonal Regulation of Testicular Steroid and Cholesterol Homeostasis. PubMed Central. [Link]

-

CYP17A1 - Wikipedia. Wikipedia. [Link]

-

Natural Product-Induced Modulation of Androstenone Metabolism in Porcine Hepatocytes. MDPI. [Link]

-

The sulfoconjugation of androstenone and dehydroepiandrosterone by human and porcine sulfotransferase enzymes. PubMed. [Link]

-

Structure, regulation and role of 3 beta-hydroxysteroid dehydrogenase, 17 beta-hydroxysteroid dehydrogenase and aromatase enzymes in the formation of sex steroids in classical and peripheral intracrine tissues. PubMed. [Link]

-

High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. National Institutes of Health. [Link]

-

Androstenone - Grokipedia. Grokipedia. [Link]

-

CYP17A1 - Steroid 17-alpha-hydroxylase/17,20 lyase - Homo sapiens (Human) | UniProtKB. UniProt. [Link]

-

Androgen production depends on CYP17A1 17α-hydroxylase and 17,20-lyase... ResearchGate. [Link]

-

Androstenedione Metabolism | Pathway - PubChem. National Institutes of Health. [Link]

-

Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). MDPI. [Link]

-

Comparative biosynthetic pathway of androstenol and androgens | Request PDF. ResearchGate. [Link]

-

Comparative biosynthetic pathway of androstenol and androgens. PubMed. [Link]

-

Metabolism of Androstenone, 17β-Estradiol and Dihydrotestosterone in Primary Cultured Pig Hepatocytes and the Role of 3β-Hydroxysteroid Dehydrogenase in This Process. PubMed Central. [Link]

-

Hepatic Gene Expression and Metabolite Profiles of Androstenone and Skatole Relative to Plasma Estrone Sulfate Levels in Boars. MDPI. [Link]

-

Structure, function and tissue-specific gene expression of 3β-hydroxysteroid dehydrogenase/5-ene-4-ene isomerase enzymes in classical and peripheral intracrine steroidogenic tissues. PubMed. [Link]

-

broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series | European Journal of Endocrinology. Oxford Academic. [Link]

-

Androsterone - Wikipedia. Wikipedia. [Link]

-

Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse. Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-16-Androstenes-(Androstenone-and-Their-Baskaran-Ramesh/f5752945a0b76461c313a3b5a77413a968a98ddc]([Link]

-

Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic. National Institutes of Health. [Link]

-

Main enzymes involved in the porcine metabolism of androstenone. ResearchGate. [Link]

-

Flow chart of androstenone synthesis, metabolism and transport and factors affecting boar taint. ResearchGate. [Link]

-

Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review. PubMed Central. [Link]

-

3β-Hydroxysteroid dehydrogenase - Wikipedia. Wikipedia. [Link]

-

Effect of sex steroids on expression of sulfotransferase 2B1 immunoreactive protein in primary cultured porcine hepatocytes. ResearchGate. [Link]

-

Molecular Biology of the 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase Gene Family | Endocrine Reviews. Oxford Academic. [Link]

-

Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). PubMed Central. [Link]

-

The metabolism of androstenone and other steroid hormone conjugates in relation to boar taint. Semantic Scholar. [Link]

-

ANALYSIS OF PERFUMES WITH SYNTHETIC HUMAN PHEROMONES BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Farmacia Journal. [Link]

-

(PDF) In Vitro Production of Steroids. ResearchGate. [Link]

-

Principal pathways in steroid biosynthesis where (a) major progestagen,... | Download Scientific Diagram. ResearchGate. [Link]

-

Use of gas chromatographic-mass spectrometric techniques in studies of androst-16-ene and androgen biosynthesis in human testis. PubMed. [Link]

-

Development of criteria for the detection of adrenosterone administration by gas chromatography-mass spectrometry and gas chromatography-combustion-isotope ratio mass spectrometry for doping control. PubMed. [Link]

-

Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. MDPI. [Link]

-

In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. MDPI. [Link]

-

A comprehensive procedure based on gas chromatography-isotope ratio mass spectrometry following high performance liquid chromatography purification for the analysis of underivatized testosterone and its analogues in human urine (Journal Article) | ETDEWEB. Office of Scientific and Technical Information. [Link]

-

KEGG Steroid hormone biosynthesis - Reference pathway. KEGG. [Link]

Sources

- 1. Androstenone - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative biosynthetic pathway of androstenol and androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Endocrine, paracrine and autocrine regulation of testicular steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hormonal Regulation of Testicular Steroid and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: Steroid hormone biosynthesis - Reference pathway [kegg.jp]

- 9. mdpi.com [mdpi.com]

- 10. CYP17A1 - Wikipedia [en.wikipedia.org]

- 11. uniprot.org [uniprot.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Testicular steroidogenesis is locally regulated by androgen via suppression of Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Natural Product-Induced Modulation of Androstenone Metabolism in Porcine Hepatocytes [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. The sulfoconjugation of androstenone and dehydroepiandrosterone by human and porcine sulfotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The metabolism of androstenone and other steroid hormone conjugates in relation to boar taint | Semantic Scholar [semanticscholar.org]

- 23. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Use of gas chromatographic-mass spectrometric techniques in studies of androst-16-ene and androgen biosynthesis in human testis; cytosolic specific binding of 5alpha-androst-16-en-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development of criteria for the detection of adrenosterone administration by gas chromatography-mass spectrometry and gas chromatography-combustion-isotope ratio mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. farmaciajournal.com [farmaciajournal.com]

Spectroscopic data of Androstenone Hydrazone

An In-depth Technical Guide to the Spectroscopic Characterization of Androstenone Hydrazone

Introduction

Androstenone hydrazone (CAS No. 63015-10-1) is a critical derivative of the endogenous steroid androstenone.[1] The parent compound, a 16-androstene steroid, is a well-known pheromone found in several mammalian species.[2] In analytical and synthetic chemistry, the conversion of the ketone functional group at the C-17 position of the steroid nucleus to a hydrazone is a pivotal derivatization strategy. This conversion serves multiple purposes: it can protect the ketone during subsequent synthetic steps, or, more commonly in an analytical context, it enhances the molecule's ionization efficiency and chromatographic behavior, making it more amenable to sensitive detection by techniques like mass spectrometry.[3][4]

This technical guide provides a comprehensive exploration of the spectroscopic signature of Androstenone Hydrazone (more specifically, the commonly referenced 3β-Hydroxy-androst-5-en-17-one hydrazone).[1] As professionals in drug development and research, a thorough understanding of this data is paramount for unambiguous structural confirmation, purity assessment, and metabolic investigation. We will delve into the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—explaining the rationale behind experimental choices and providing a detailed interpretation of the resulting data.

Synthesis and Analytical Rationale

The formation of a hydrazone from its parent ketone is a classic condensation reaction. The carbonyl carbon of the steroid is subjected to a nucleophilic attack by the terminal nitrogen of hydrazine, followed by dehydration to yield the C=N double bond characteristic of the hydrazone functional group.[5]

From an analytical standpoint, particularly in the realm of bioanalysis where concentrations are minute, derivatization is not merely a procedural step but a strategic necessity. Steroids often exhibit poor ionization efficiency in their native state. Converting them to cationic derivatives, such as Girard P or T hydrazones, can enhance the response in positive ion mode electrospray mass spectrometry by factors of up to 33, dramatically lowering the limits of detection.[3][6]

Caption: Workflow of Androstenone Hydrazone synthesis and its analytical utility.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is the cornerstone for determining the molecular weight and elemental composition of a molecule. For Androstenone Hydrazone, with a molecular formula of C₁₉H₃₀N₂O, the expected monoisotopic mass is 302.2358 Da.[1][7] Electrospray Ionization (ESI) is the preferred method for such moderately polar molecules, often yielding the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation, providing a structural fingerprint that confirms the identity of the compound and allows for differentiation from isomers.

The derivatization to a hydrazone is particularly advantageous for MS analysis. The introduction of the nitrogen-rich hydrazone moiety provides a readily protonated site, significantly improving the ionization efficiency and analytical sensitivity compared to the native steroid.[8]

Data Summary: Expected Mass-to-Charge Ratios (m/z)

| Ion Species | Formula | Calculated m/z | Notes |

| [M]⁺˙ | C₁₉H₃₀N₂O | 302.24 | Molecular ion (less common in ESI) |

| [M+H]⁺ | C₁₉H₃₁N₂O | 303.24 | Protonated molecular ion (base peak in ESI+) |

| [M+Na]⁺ | C₁₉H₃₀N₂ONa | 325.22 | Sodium adduct |

Interpretation of Fragmentation Data: The fragmentation of steroid hydrazones is structurally informative. Collision-induced dissociation (CID) typically results in cleavages around the derivatized functional group and within the steroid's polycyclic ring structure.

-

Loss of NH₃: A common fragmentation pathway for primary hydrazones involves the loss of ammonia (17 Da) from the protonated molecular ion.

-

Cleavage of the N-N Bond: Fragmentation of the hydrazine moiety itself is a characteristic process that can yield structurally specific ions.[3][6]

-

Ring Cleavages: The steroid backbone undergoes characteristic cleavages, particularly around the D-ring, which can help localize the derivatization site.[9] Studies on similar Girard hydrazone derivatives of steroids show specific fragmentation patterns that serve as diagnostic markers.[10]

Caption: Proposed high-level fragmentation pathway for Androstenone Hydrazone in MS/MS.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve 5 mg of Androstenone Hydrazone in 50 mL of methanol to create a 100 µg/mL stock solution. Further dilute with 50:50 acetonitrile:water to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

-

Chromatography: Utilize a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Employ a gradient elution from 50% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5 minutes.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Mode: Full scan from m/z 100-500 to identify the [M+H]⁺ ion.

-

MS/MS: Perform a product ion scan on the precursor ion at m/z 303.24. Optimize collision energy to achieve a rich fragmentation spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy provides the most definitive structural information by mapping the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR does the same for carbon atoms. For Androstenone Hydrazone, NMR confirms the successful condensation reaction and allows for the complete assignment of the steroid skeleton. The presence of stereoisomers (E/Z) about the C=N bond can lead to a duplication of signals, providing insight into the compound's conformational dynamics in solution.[11]

Data Summary: Characteristic NMR Chemical Shifts (δ)

¹H NMR Data [5]

| Proton Type | Expected Chemical Shift (δ, ppm) | Notes |

| Hydrazone N-H | ~7.5 - 8.5 | Can be a broad singlet; exchangeable with D₂O. |

| Olefinic C-H (C6) | ~5.3 | Characteristic of the Δ⁵-steroid backbone. |

| Carbinol C-H (C3) | ~3.5 | Proton attached to the carbon bearing the hydroxyl group. |

| Angular Methyls (C18, C19) | ~0.8 - 1.1 | Two distinct singlets, characteristic of the steroid nucleus. |

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Azomethine C=N (C17) | ~150 - 160 | Key signal confirming hydrazone formation. Downfield shift from the original ketone (~220 ppm). |

| Olefinic C (C5, C6) | ~121, ~141 | Two signals representing the double bond in the B-ring. |

| Carbinol C (C3) | ~71 | Carbon attached to the hydroxyl group. |

| Angular Methyls (C18, C19) | ~12 - 20 | Two distinct signals in the aliphatic region. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Androstenone Hydrazone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition:

-

Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Record the broadband proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations for unambiguous assignment.

-

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For the conversion of androstenone to its hydrazone, IR spectroscopy provides a clear diagnostic test: the disappearance of the strong C=O stretching band of the ketone and the appearance of C=N and N-H stretching bands.

Data Summary: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3450 | Medium, Broad | O-H stretch (alcohol) and N-H stretch (hydrazone) |

| 3030 - 3050 | Weak | =C-H stretch (alkene) |

| 2850 - 2960 | Strong | C-H stretch (alkane) |

| ~1640 | Medium-Strong | C=N stretch (azomethine/imine)[12][13] |

| ~1590 | Medium | N-H bend |

Interpretation: The most critical observation in the IR spectrum of Androstenone Hydrazone is the presence of a C=N stretching vibration around 1640 cm⁻¹.[12][13] This, coupled with the N-H stretching bands and the complete absence of the parent ketone's sharp C=O band (typically found around 1740 cm⁻¹ for a five-membered ring ketone), provides conclusive evidence of a successful reaction. The broad O-H band confirms the retention of the C3-hydroxyl group.

Experimental Protocol: FT-IR Analysis (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid Androstenone Hydrazone powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum collected with no sample present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light occurs in molecules containing chromophores (π-systems or atoms with non-bonding electrons). While the isolated steroid nucleus has minimal UV absorbance, the introduction of the C=N-NH₂ chromophore in the hydrazone derivative gives rise to a characteristic absorption maximum (λₘₐₓ). This property is useful for quantitative analysis using techniques like HPLC-UV.[14]

Data Summary: Expected UV-Vis Absorption

| Chromophore | Expected λₘₐₓ (nm) | Transition |

| C=N (Hydrazone) | ~230 - 280 | n → π* |

Interpretation: The hydrazone functional group typically exhibits an absorption band in the 230-280 nm range, which is attributed to an n → π* electronic transition. The exact λₘₐₓ can be influenced by the solvent polarity.[15] This absorption is distinct from that of α,β-unsaturated ketone precursors (like testosterone), which absorb around 242 nm.[16][17] Measuring the absorbance at this λₘₐₓ allows for sensitive quantification of the compound in solution via the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of Androstenone Hydrazone in a UV-transparent solvent (e.g., ethanol or acetonitrile) with a known concentration (e.g., 10 µg/mL).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank).

-

Scan: Scan the absorbance from 400 nm down to 200 nm to identify the λₘₐₓ.

Conclusion

The comprehensive spectroscopic analysis of Androstenone Hydrazone provides an unambiguous structural fingerprint essential for its application in research and development. Mass spectrometry confirms its molecular weight and fragmentation pattern, while NMR spectroscopy offers definitive proof of its covalent structure. IR spectroscopy provides a rapid confirmation of the key functional groups, verifying the conversion from a ketone to a hydrazone. Finally, UV-Vis spectroscopy establishes the characteristic electronic absorption useful for quantification. Together, these techniques form a self-validating system, ensuring the identity, purity, and integrity of this important steroid derivative.

References

-

Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Kirk, J. M., Tarbin, J., & Keely, B. J. (2006). Analysis of Androgenic Steroid Girard P Hydrazones Using Multistage Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 20(8), 1247-52. Retrieved January 16, 2026, from [Link]

-

Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. (2014). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Androstenone Hydrazone | 63015-10-1. (2023). Chemical Vendor Website. Retrieved January 16, 2026, from [Link]

-

Kirk, J. M., Tarbin, J., & Keely, B. J. (2006). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Cobice, D. F., et al. (2018). Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues. NIH. Retrieved January 16, 2026, from [Link]

-

IR spectra of hydrazones I and complexes II–V. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. (2023). Oriental Journal of Chemistry. Retrieved January 16, 2026, from [Link]

-

Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. (2006). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Androstenone Hydrazone. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Direct Determination of Prednisolone by Derivative UV Spectroscopy. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Walters, D., et al. (2019). Semi-quantitative determination of designer steroids by high-performance liquid chromatography with ultraviolet detection in the absence of reference material. Drug Testing and Analysis, 11(3), 428-434. Retrieved January 16, 2026, from [Link]

-

Androstenone. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Synthesis and Cytotoxicity of Epiandrosterone Hydrazones. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Haller, R., & Ziriakus, W. (1972). [H-NMR-spectra of hydrazones]. Archiv der Pharmazie, 305(7), 541-8. Retrieved January 16, 2026, from [Link]

-

Fieser, L. F., & Fieser, M. (1959). Ultraviolet Absorption of Steroids. Chemical Reviews, 59(1), 27-88. Retrieved January 16, 2026, from [Link]

-

Keevil, B. G., et al. (2017). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC. Retrieved January 16, 2026, from [Link]

-

Shibasaki, H., et al. (1995). Characteristics of mass fragmentation of steroids by atmospheric pressure chemical ionization-mass spectrometry. PubMed. Retrieved January 16, 2026, from [Link]

-

A Convenient Synthesis of one Hydrazone of the Ketosteroid Dehydroepiandrosterone. (2007). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Walters, D. L., et al. (1994). Determination of Anabolic Steroids by HPLC with UV-Vis-Particle Beam Mass Spectrometry. Journal of Chromatographic Science, 32(4), 129-133. Retrieved January 16, 2026, from [Link]

-

UV-Vis Spectrum of Prednisone. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]

-

Spectral Studies on Some Hydrazones of 6-Formyl-7-hydroxy- 5-methoxY-2·methylchromone. (n.d.). CORE. Retrieved January 16, 2026, from [Link]

-

A Fragmentation Study of Six C-21 Steroidal Aglycones by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Androstenone - Wikipedia [en.wikipedia.org]

- 3. Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy Androstenone Hydrazone | 63015-10-1 [smolecule.com]

- 6. Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 7. Androstenone Hydrazone | C19H30N2O | CID 22853289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. UV-Vis Spectrum of Prednisone | SIELC Technologies [sielc.com]

Androstenone Hydrazone CAS number 63015-10-1

An In-depth Technical Guide to Androstenone Hydrazone (CAS 63015-10-1)

Introduction

Androstenone Hydrazone, with the Chemical Abstracts Service (CAS) number 63015-10-1, is a steroid derivative of significant interest in organic and medicinal chemistry.[1] Structurally, it is formed by the condensation of a hydrazine with the ketone group of an androstenone backbone, specifically Dehydroepiandrosterone (DHEA).[2][3] This modification of the core steroid structure introduces a hydrazone functional group (R₂C=N-NH₂), which imparts unique chemical properties and serves as a versatile synthetic handle.[3]

While hydrazones as a chemical class are explored for a wide range of biological activities, including antimicrobial and anticancer properties, the primary and most well-documented application of Androstenone Hydrazone is its role as a critical intermediate in the synthesis of high-value pharmaceutical compounds.[3][4] Notably, it is a key precursor in the manufacturing of Abiraterone acetate, a potent drug used in the treatment of prostate cancer.[5][6] This guide provides a detailed technical overview of its synthesis, characterization, applications, and handling for researchers and professionals in drug development.

Physicochemical and Structural Properties

Androstenone Hydrazone is a white to off-white crystalline powder.[3][5] Its fundamental properties are derived from its steroidal framework and the appended hydrazone moiety. The steroid core imparts rigidity and lipophilicity, while the hydrazone group adds a polar, reactive site containing two nitrogen atoms.[1][3] The formal IUPAC name for the compound is (3S,8R,9S,10R,13S,14S,E)-17-hydrazono-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol.[1][3]

Table 1: Physicochemical Properties of Androstenone Hydrazone

| Property | Value | References |

|---|---|---|

| CAS Number | 63015-10-1 | [1] |

| Molecular Formula | C₁₉H₃₀N₂O | [1][3] |

| Molecular Weight | 302.46 g/mol | [3][7] |

| Appearance | White to Off-white Powder | [3][5] |

| Melting Point | 242-244 °C | [3][5] |

| Boiling Point | 462.5 ± 55.0 °C (Predicted) | [3] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone.[5] Practically insoluble in water (0.013 g/L at 25 °C).[1] | [1][5] |

| Topological Polar Surface Area | 58.6 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 |[1] |

Synthesis and Mechanistic Rationale

The most common and direct synthesis of Androstenone Hydrazone is achieved through a condensation reaction.[3] This method leverages the inherent reactivity of a carbonyl group with a primary amine derivative, in this case, hydrazine.

Causality of Experimental Design

The reaction involves the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon at the C-17 position of the steroid precursor, typically Dehydroepiandrosterone (DHEA).[3] The reaction is usually catalyzed by a small amount of acid, which protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic hydrazine. The subsequent elimination of a water molecule results in the formation of the stable C=N double bond characteristic of a hydrazone.[3] Ethanol is a common solvent choice as it effectively dissolves the steroid precursor while also being compatible with the hydrazine reagent.[8] Reflux conditions are employed to provide the necessary activation energy to drive the reaction to completion.[3]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 63015-10-1: Androst-5-en-17-one, 3-hydroxy-, hydrazone… [cymitquimica.com]

- 3. Buy Androstenone Hydrazone | 63015-10-1 [smolecule.com]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Androstenone Hydrazone CAS 63015-10-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Raw Powder Androsterone Hydrazone CAS 63015-10-1 [hsppharma.com]

- 7. biosynth.com [biosynth.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Androstenone Hydrazone

Abstract